![molecular formula C12H11N3O2 B14357785 [(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea](/img/structure/B14357785.png)
[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea is an organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a hydroxyl group and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea typically involves the condensation of 3-hydroxy-2-naphthaldehyde with urea under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction mixture is heated to an appropriate temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of [(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis.
類似化合物との比較
Similar Compounds
[(E)-(3-hydroxyphenyl)methylideneamino]urea: Similar structure but with a phenyl ring instead of a naphthalene ring.
[(E)-(3-hydroxybenzylideneamino)urea]: Another similar compound with a benzylidene group.
Uniqueness
[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea is unique due to its naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C12H11N3O2 |
|---|---|
分子量 |
229.23 g/mol |
IUPAC名 |
[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C12H11N3O2/c13-12(17)15-14-7-10-5-8-3-1-2-4-9(8)6-11(10)16/h1-7,16H,(H3,13,15,17)/b14-7+ |
InChIキー |
OIDHMCDIECNNTL-VGOFMYFVSA-N |
異性体SMILES |
C1=CC=C2C=C(C(=CC2=C1)/C=N/NC(=O)N)O |
正規SMILES |
C1=CC=C2C=C(C(=CC2=C1)C=NNC(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione](/img/structure/B14357703.png)
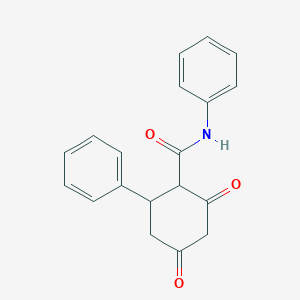
![N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14357718.png)
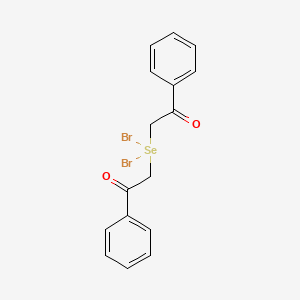
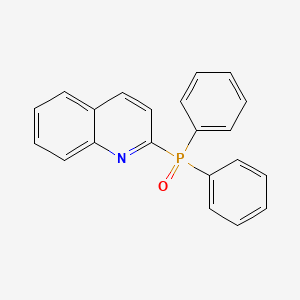
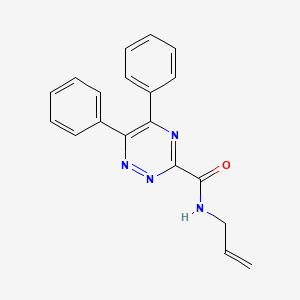
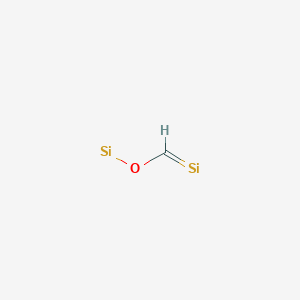
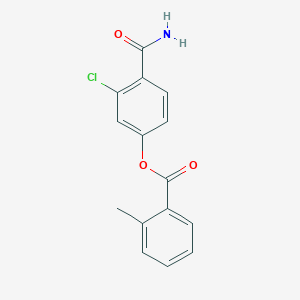

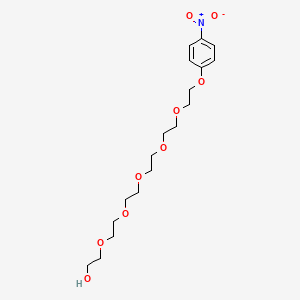
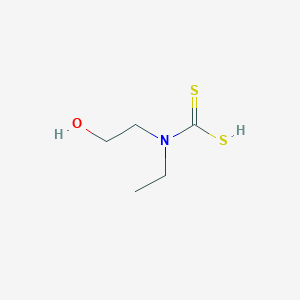
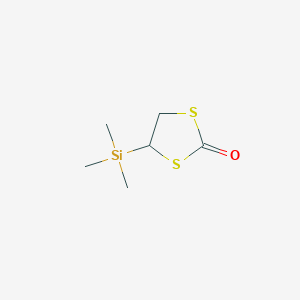
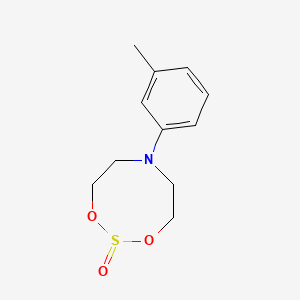
![1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol](/img/structure/B14357796.png)
